![molecular formula C16H20O6 B1682391 Toddalolactone CAS No. 483-90-9](/img/structure/B1682391.png)
Toddalolactone
Overview
Description
Toddalolactone is a member of coumarins and is a natural product found in Zanthoxylum asiaticum .
Synthesis Analysis
Toddalolactone metabolic stabilities were investigated by incubating toddalolactone with liver microsomes from various species. The CYP isoforms involved in toddalolactone metabolism were characterized based on chemical inhibition studies and screening assays .Molecular Structure Analysis
Toddalolactone has a molecular formula of C16H20O6 .Chemical Reactions Analysis
The CYP isoforms involved in toddalolactone metabolism were characterized based on chemical inhibition studies and screening assays .Physical And Chemical Properties Analysis
Toddalolactone has a molecular weight of 308.33 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .Scientific Research Applications
Anti-Thrombotic Effects
Toddalolactone has been shown to possess anti-thrombotic properties, which could be beneficial in preventing blood clots. This application is particularly relevant in conditions where there is a risk of thrombosis, such as cardiovascular diseases .
Anti-Fibrotic Effects
Research indicates that Toddalolactone may have anti-fibrotic effects. Fibrosis can lead to severe organ damage and dysfunction, and finding agents that can prevent or reverse this process is crucial for treating fibrotic diseases .
Inhibition of PAI-1 Activity
Osteoarthritis Treatment
Toddalolactone may play a role in the pathogenesis and progression of osteoarthritis (OA). It has been used traditionally in the treatment of stroke, rheumatoid arthritis, and edema, and recent studies suggest it could be beneficial for OA patients .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Toddalolactone affects several biochemical pathways. It inhibits the production of pro-inflammatory cytokines by both lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice . Moreover, it decreases LPS-induced up-regulation of TLR4 and IKBKB expression, and decreases IκBα phosphorylation . These actions modulate the HMGB1-NF-κB translocation, which is a crucial part of the inflammatory response .
Pharmacokinetics
It’s known that toddalolactone is a main active component isolated from toddalia asiatica (l) Lam, which has been widely used in the treatment of stroke, rheumatoid arthritis, and oedema . More research is needed to fully understand the ADME properties of toddalolactone.
Result of Action
The molecular and cellular effects of toddalolactone’s action are significant. It inhibits the production of pro-inflammatory cytokines, suppresses the NF-κB transcriptional activity, and blocks the translocation of HMGB1 from the nucleus to the cytosol . In addition, toddalolactone decreases LPS-induced liver damage markers (AST and ALT), attenuates infiltration of inflammatory cells and tissue damage of lung, liver, and kidney, and improves survival in septic mice .
Action Environment
It’s known that toddalolactone has been used in traditional chinese medicine to treat various conditions, suggesting that it may be stable and effective in diverse environments . More research is needed to fully understand how environmental factors influence toddalolactone’s action.
properties
IUPAC Name |
6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWPLQBQHWYKRK-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197484 | |
Record name | Toddalolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Toddalolactone | |
CAS RN |
483-90-9 | |
Record name | 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toddalolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toddalolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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